3-Amino-4,5-dimethylhexanoic acid

Catalog No.
S14167306
CAS No.
M.F
C8H17NO2
M. Wt
159.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-4,5-dimethylhexanoic acid

Product Name

3-Amino-4,5-dimethylhexanoic acid

IUPAC Name

3-amino-4,5-dimethylhexanoic acid

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

InChI

InChI=1S/C8H17NO2/c1-5(2)6(3)7(9)4-8(10)11/h5-7H,4,9H2,1-3H3,(H,10,11)

InChI Key

JNILHKVTKKZTKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C(CC(=O)O)N

3-Amino-4,5-dimethylhexanoic acid is an organic compound with the molecular formula C8H17NO2\text{C}_8\text{H}_{17}\text{NO}_2. This compound features an amino group and two methyl substituents on a hexanoic acid backbone, making it a beta-amino acid. Its unique structure contributes to its distinctive chemical and biological properties, which are of interest in various fields, including medicinal chemistry and organic synthesis .

  • Oxidation: The amino group may be oxidized to form nitro compounds or oxides.
  • Reduction: The carboxylic acid group can be reduced to form alcohols.
  • Substitution: The amino group can engage in nucleophilic substitution reactions with electrophiles.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions.

Research indicates that 3-Amino-4,5-dimethylhexanoic acid exhibits various biological activities. Its structural similarity to natural amino acids allows it to interact with biological systems, potentially influencing metabolic pathways and enzyme functions. Studies have explored its role in pharmacology and its potential therapeutic applications, particularly in drug development .

The synthesis of 3-Amino-4,5-dimethylhexanoic acid typically involves several methods:

  • Alkylation Reactions: A common approach includes the alkylation of an appropriate amine with a halogenated precursor. This is followed by hydrolysis and acidification to yield the final product.
  • Industrial Production: Large-scale synthesis may utilize optimized reaction pathways to enhance yield and purity. Techniques such as recrystallization are often employed for purification purposes.

3-Amino-4,5-dimethylhexanoic acid finds applications across various domains:

  • Organic Synthesis: It serves as a building block for more complex molecules.
  • Biological Research: Investigated for its interactions within biochemical pathways.
  • Pharmaceutical Development: Explored for potential therapeutic uses in drug formulation.
  • Industrial Use: Employed in producing specialty chemicals and materials.

Several compounds share structural similarities with 3-Amino-4,5-dimethylhexanoic acid. Here are notable examples:

Compound NameStructural Features
3-Amino-3-methylhexanoic acidMethyl group at the third carbon
3-Amino-3,5-dimethylpentanoic acidMethyl groups at the third and fifth carbons
3-Amino-5,5-dimethylhexanoic acidTwo methyl groups at the fifth carbon
2-Amino-3,4-dimethylhexanoic acidMethyl groups at the second and fourth carbons

Uniqueness

3-Amino-4,5-dimethylhexanoic acid is unique due to its specific arrangement of functional groups and methyl substitutions. This configuration influences its reactivity, solubility, and biological activity differently compared to its analogs. Such distinctions make it particularly valuable in specialized research applications.

XLogP3

-1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

159.125928785 g/mol

Monoisotopic Mass

159.125928785 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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